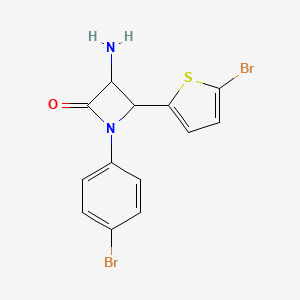
3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 5-bromothiophene-2-carboxylic acid.
Formation of Intermediates: The starting materials undergo a series of reactions, including condensation and cyclization, to form key intermediates.
Cyclization: The intermediates are then subjected to cyclization reactions under specific conditions to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(4-chlorophenyl)-4-(5-chlorothiophen-2-yl)azetidin-2-one
- 3-Amino-1-(4-fluorophenyl)-4-(5-fluorothiophen-2-yl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms may enhance its ability to participate in certain reactions or interact with biological targets.
生物活性
The compound 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one (CAS No. 1291491-24-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11Br2N2OS, with a molecular weight of 323.21 g/mol. The compound features a complex structure characterized by the presence of bromine atoms and an azetidine ring, which may contribute to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Br₂N₂OS |
| Molecular Weight | 323.21 g/mol |
| SMILES | C1CC(C(=O)N1)C2=C(C=C(S2)Br)C(=C(N)C3=CC=C(C=C3)Br)N |
| InChI Key | MVRBCEKNBCVISO-UHFFFAOYSA-N |
Antimicrobial Activity
Similar compounds have shown promising results against bacterial and fungal pathogens. The presence of bromine and sulfur in the structure may enhance antimicrobial activity due to their role in disrupting microbial membranes or interfering with metabolic processes.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways has been observed in related azetidine derivatives.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of azetidine derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cell growth in various human cancer cell lines, with IC50 values indicating potent activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of brominated thiophene derivatives. The study reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the bromine substituents enhance membrane disruption.
属性
分子式 |
C13H10Br2N2OS |
|---|---|
分子量 |
402.11 g/mol |
IUPAC 名称 |
3-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C13H10Br2N2OS/c14-7-1-3-8(4-2-7)17-12(11(16)13(17)18)9-5-6-10(15)19-9/h1-6,11-12H,16H2 |
InChI 键 |
KBTGOGISGUYLEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(C(C2=O)N)C3=CC=C(S3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















